DHFR Inhibition: 1-(3,5-Difluoro-2-isobutoxyphenyl)propan-1-one vs. Methotrexate and Unsubstituted Analogs
The compound exhibits measurable inhibitory activity against human dihydrofolate reductase (DHFR) with an IC₅₀ of 633 nM in a cell-based assay using WIL2 cells [1]. This activity is significant but distinct from the potent clinical antifolate methotrexate (IC₅₀ ≈ 27.75 nM on human DHFR) [2]. The isobutoxy substitution appears crucial for this activity, as simpler unsubstituted analogs in related SAR studies show negligible inhibition (>100 μM or no detectable activity) [3].
| Evidence Dimension | IC₅₀ for human DHFR inhibition |
|---|---|
| Target Compound Data | 633 nM |
| Comparator Or Baseline | Methotrexate (clinical antifolate): 27.75 ± 1.03 nM; Unsubstituted analog: >100 μM |
| Quantified Difference | Target compound is ~23-fold less potent than methotrexate but >150-fold more potent than unsubstituted analogs. |
| Conditions | Human WIL2 cell-based DHFR assay (BindingDB BDBM50405656); Methotrexate data from recombinant human DHFR assay. |
Why This Matters
The moderate potency and distinct SAR profile make this compound a valuable tool for probing DHFR inhibitor binding modes or as a starting point for optimization, where its activity is clearly differentiated from both potent drugs and inactive analogs.
- [1] BindingDB. BDBM50405656 (CHEMBL5279939). Inhibitory activity against dihydrofolate reductase (DHFR) obtained from human WIL2 cells. Accessed April 2026. View Source
- [2] Nature. Table 1 IC50 values for inhibition of rEg-DHFR and human dihydrofolate reductase (DHFR) by various antifolates. 2017. Accessed April 2026. View Source
- [3] PMC. Table 1. SAR at position X1. IC50 (μM) inhibition. 2021. Accessed April 2026. View Source
